Calcium superphosphate

Description

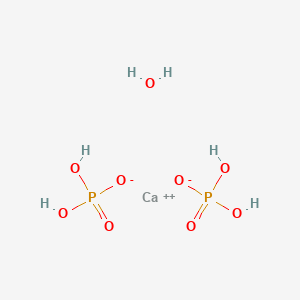

Properties

CAS No. |

10031-30-8 |

|---|---|

Molecular Formula |

CaH5O5P |

Molecular Weight |

156.09 g/mol |

IUPAC Name |

calcium;dihydrogen phosphate;hydrate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI Key |

SNEQGKNGRFIHGW-UHFFFAOYSA-N |

SMILES |

O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] |

Canonical SMILES |

O.OP(=O)(O)O.[Ca] |

Other CAS No. |

10031-30-8 |

physical_description |

PelletsLargeCrystals |

Pictograms |

Corrosive; Irritant |

Synonyms |

acid calcium phosphate calcium bisphosphate calcium phosphate, monobasic calcium superphosphate monocalcium orthophosphate |

Origin of Product |

United States |

Historical Trajectory and Scientific Evolution of Superphosphate Compounds

Origins of Phosphate (B84403) Fertilizers and Early Scientific Discoveries

The story of phosphorus as a fertilizer begins not with industrial manufacturing, but with the empirical observations of farmers over centuries. The use of materials like animal bones, manure, and guano (bird or bat excrement) to improve crop yields was a long-standing practice. adelaide.edu.auwww.csiro.au These organic materials were rich in phosphorus, a key nutrient for plant growth, though the precise chemical mechanisms were not understood. In the early 19th century, it was discovered that phosphorus was beneficial for plant and animal growth, with crushed bones initially being a primary source for agricultural application. cabidigitallibrary.org

A significant leap in understanding came in the 1840s with the work of German chemist Justus von Liebig. He was a pioneering figure in agricultural chemistry who identified phosphorus as an essential nutrient for plant growth. fertilizer.orgfaidelhi.org Von Liebig's research laid the theoretical groundwork for the development of mineral fertilizers. fertilizer.org Around the same period, French chemist J.B. Boussingault conducted innovative experiments, creating a nutrient balance sheet that compared the nutrients applied to a crop with those taken up by it, further solidifying the scientific understanding of plant nutrition. teara.govt.nz

The pivotal moment in the creation of manufactured phosphate fertilizers came from the work of English entrepreneur John Bennet Lawes. teara.govt.nz Building on the growing scientific consensus, Lawes began experimenting with treating phosphates with sulfuric acid. wikipedia.org He discovered that this process converted insoluble phosphates into a soluble form that was readily available to plants. teara.govt.nz This innovation was spurred by the discovery of coprolites—fossilized dinosaur dung—which were found to be rich in phosphate. wikipedia.org Lawes patented his process for creating "superphosphate of lime" in 1842, effectively launching the modern fertilizer industry. cabidigitallibrary.orgwikipedia.org

Development and Industrialization of Single Superphosphate (B1263860) (SSP) Production (19th Century)

Following John Bennet Lawes's patent in 1842, the 19th century witnessed the rapid development and industrialization of Single Superphosphate (SSP) production. wikipedia.org Lawes himself established the first commercial superphosphate factory at Deptford, England, moving from treating bones to using phosphate-rich sources like coprolites on an industrial scale. wikipedia.org This marked the birth of the world's first chemical manure. wikipedia.org

The manufacturing process for SSP, which has remained fundamentally unchanged for over a century, involves reacting finely ground phosphate rock (apatite) with sulfuric acid. cropnutrition.com This reaction converts the insoluble calcium phosphate in the rock into a water-soluble form, primarily monocalcium phosphate, mixed with calcium sulfate (B86663) (gypsum). cropnutrition.compcc.eu The resulting product, SSP, was a revolutionary agricultural input, providing not only phosphorus but also calcium and sulfur to the soil. cropnutrition.combohraindustries.com

The burgeoning industry saw other entrepreneurs like Edward Packard and Joseph Fisons establishing fertilizer plants in England in the 1850s, utilizing the abundant coprolite deposits in East Anglia. wikipedia.orgwikipedia.org By 1871, there were approximately 80 factories producing superphosphate in Britain. wikipedia.org The industry also expanded globally, with the first superphosphate manufacturing plant in the southern hemisphere established in Adelaide, Australia. teara.govt.nz In New Zealand, the first SSP production began in 1899. quinfert.co.nz The rise of the superphosphate industry was a key component of the second industrial revolution, as the large-scale production of sulfuric acid for fertilizers created synergies with other chemical industries. researchgate.net

Table 1: Typical Nutrient Composition of Single Superphosphate (SSP)

| Nutrient | Symbol | Percentage (%) |

| Phosphorus | P | 7-9 |

| Calcium | Ca | - |

| Sulfur | S | 11-12 |

| Phosphorus Pentoxide | P₂O₅ | 16-20 |

| Calcium | Ca | 21 |

| Note: Nutrient content can vary slightly based on the source of the phosphate rock and manufacturing process. |

Paradigmatic Shifts in Phosphorus Fertilization Research

Research in phosphorus fertilization has undergone significant paradigmatic shifts since the advent of superphosphates. Early research focused on simply supplying soluble phosphorus to crops. However, as the 20th century progressed, a more nuanced understanding of phosphorus dynamics in soil began to emerge.

One of the key shifts was the move away from the idea that phosphorus applied to soil but not taken up by the crop was irreversibly "fixed" and lost. rothamsted.ac.uk Long-term experiments, such as those at Rothamsted Research in the UK, demonstrated that residual phosphorus builds up a reserve of plant-available phosphorus in the soil. rothamsted.ac.uk This led to a greater understanding of the long-term benefits of phosphorus application and the importance of soil testing to determine existing nutrient levels.

The mid-20th century also saw a major shift towards higher-analysis fertilizers. The development and promotion of TSP by entities like the TVA, and later the introduction of ammoniated phosphates such as MAP and DAP, were driven by the economic advantages of more concentrated nutrient sources. floridapoly.educropnutrition.com These fertilizers offered lower handling and transportation costs per unit of nutrient.

More recently, research has focused on improving phosphorus use efficiency and sustainability. hep.com.cnresearchgate.net This includes a growing interest in the role of soil biology, particularly mycorrhizal fungi, in enhancing phosphorus uptake by plants. frontiersin.orgnih.gov There is also ongoing research into developing novel fertilizer technologies, such as slow-release and polymer-coated fertilizers, to better synchronize nutrient release with crop demand and minimize environmental losses. nih.gov The focus has expanded from simply applying soluble phosphorus to a more holistic approach that considers soil health, microbial activity, and the entire phosphorus cycle to optimize crop nutrition and ensure long-term agricultural sustainability. hep.com.cnresearchgate.net

Synthesis, Manufacturing, and Purification Methodologies for Calcium Superphosphate

Industrial Production Processes for Conventional Superphosphate (B1263860) Formulations

The industrial manufacturing of conventional superphosphate, also known as single superphosphate (SSP), is a well-established process that involves the chemical conversion of insoluble phosphate (B84403) rock into a more soluble form that is readily available to plants. impactfertilisers.com.aucropnutrition.com This process has been a cornerstone of the fertilizer industry since the 1840s. cropnutrition.com

Chemical Reactions and Process Stoichiometry in Superphosphate Synthesis

The fundamental chemistry behind the production of single superphosphate involves the acidulation of phosphate rock with sulfuric acid. cropnutrition.com The primary component of phosphate rock is typically fluorapatite (B74983). nzic.org.nz The reaction converts the insoluble tricalcium phosphate into monocalcium phosphate and calcium sulfate (B86663). cropnutrition.comminia.edu.eg

The main chemical reaction can be represented as: Ca₃(PO₄)₂ + 2H₂SO₄ → Ca(H₂PO₄)₂ + 2CaSO₄ cropnutrition.com

A more detailed reaction considering the presence of fluorapatite is: 2Ca₅(PO₄)₃F + 7H₂SO₄ + 3H₂O → 3Ca(H₂PO₄)₂·H₂O + 7CaSO₄ + 2HF nzic.org.nz

This reaction is typically carried out in a den, where the mixture of ground phosphate rock and sulfuric acid reacts and solidifies. cropnutrition.com The process is a multiphase, heterogeneous reaction that occurs predominantly in the diffusion area. pcc.eu The initial stage involves the rapid diffusion of sulfuric acid to the surface of the rock particles, leading to a chemical reaction that continues until the acid is consumed. environmentclearance.nic.in

Raw Material Feedstock and Impurity Considerations in Manufacturing

The primary raw materials for superphosphate production are phosphate rock and sulfuric acid. impactfertilisers.com.aunzic.org.nz Phosphate rock is a naturally occurring mineral mined from various deposits worldwide. impactfertilisers.com.aupcc.eu The quality of the final superphosphate product is directly dependent on the grade of the phosphate rock used. slideshare.net High-grade rock phosphate, containing a significant percentage of P₂O₅, is preferred for manufacturing. environmentclearance.nic.in

Phosphate rocks are not pure and contain various impurities that can affect the manufacturing process and the final product. minia.edu.egcrugroup.com Common impurities include:

Carbonates: These react with sulfuric acid. nzic.org.nz

Iron and Aluminum Compounds: These can influence the granulation process and may lead to "retrogradation," a phenomenon where unreacted acid causes processing difficulties. crugroup.com An ideal iron and aluminum content is generally considered to be between 1.5-2.5%. crugroup.com

Silica: This reacts with hydrogen fluoride, a byproduct of the main reaction, to form gaseous silicon tetrafluoride. minia.edu.eg

Heavy Metals: Many phosphate rock sources contain heavy metals like cadmium, uranium, radium, lead, and mercury. crugroup.com Cadmium is of particular concern due to its toxicity. crugroup.com To manage this, rock blending from different sources is a common practice to reduce the heavy metal concentration in the final fertilizer. crugroup.com

The sulfuric acid used is typically produced on-site via the contact process. nzic.org.nz The concentration of the sulfuric acid is a critical parameter, with different concentrations being optimal for different types of phosphate rock. minia.edu.egpcc.eu For instance, a concentration of around 68% is often used. pcc.eu

Granulation and Curing Processes for Commercial Superphosphate Products

After the initial reaction in the den, the semi-solid superphosphate undergoes a series of processing steps to produce a commercial-grade granular product. impactfertilisers.com.aunzic.org.nz

Curing: The material from the den is conveyed to a storage pile for a curing period, which can last from a few days to several weeks. impactfertilisers.com.auepa.gov During this time, the chemical reactions continue to completion, the free phosphoric acid content decreases, and the amount of plant-available P₂O₅ increases. pcc.eu This "maturing" process is crucial for the quality of the final product. pcc.eu

Granulation: To improve its physical properties for handling and application, the cured superphosphate is granulated. nzic.org.nzminia.edu.eg This process typically involves:

Milling/Pulverizing: The hardened material is broken down into smaller particles. nzic.org.nz

Agglomeration: The powdered superphosphate is fed into a rotating drum granulator where it is moistened with water and rolled into granules of various sizes. minia.edu.egpcc.eu

Drying and Screening: The granules are then dried and passed through screens to separate them into different size fractions. pcc.euepa.gov Oversized granules are crushed and recycled back into the process, while undersized particles are returned to the granulator. nzic.org.nzepa.gov

The final granulated single superphosphate is then stored before being dispatched. impactfertilisers.com.au

Advanced Synthetic Routes and Material Modifications

Research into advanced synthetic routes for superphosphate production focuses on improving efficiency, utilizing waste materials, and enhancing the final product's properties.

Valorization of Waste Materials as Precursors for Superphosphate Production

A significant area of research is the utilization of waste materials as raw material substitutes in fertilizer production, which addresses both waste management and resource conservation.

Phosphate Ore Processing Wastes: Slimes, which are fine particles rich in P₂O₅ generated during phosphate ore processing, can be used as a substitute for phosphoric acid in the formulation of complex fertilizers. academicjournals.org One method involves an initial attack of the slimes with sulfuric acid to form single superphosphate, followed by the addition of phosphoric acid to maximize the solubilization of P₂O₅. academicjournals.org

Oyster Shell Waste: Oyster shells, a source of calcium carbonate, have been successfully used as a precursor to prepare triple superphosphate (TSP). mdpi.comacs.org This process involves reacting the oyster-derived calcium carbonate with phosphoric acid. mdpi.com This method offers a way to transform waste into a valuable material and can result in a product with a high phosphorus pentoxide content. acs.org

Alum Sludge: Alum sludge from water treatment plants, which is rich in silicon and aluminum, has been investigated as a precursor for zeolite synthesis. These zeolitic materials can then be used as components in slow-release fertilizers. scielo.br

Recrystallization Techniques for Enhanced Superphosphate Purity and Solubility

Industrial-grade superphosphates often contain impurities and have limited water solubility, which can affect their agronomic performance. mdpi.comacs.org Recrystallization is a purification technique used to increase the purity and solubility of superphosphate. mdpi.comacs.orgsemanticscholar.org

The process generally involves:

Dissolution: The industrial superphosphate powder is dissolved in a solvent, typically water. acs.orgresearchgate.net

Filtration: The solution is filtered to remove insoluble compounds and impurities. acs.orgsemanticscholar.org

Evaporation/Crystallization: The purified solution is then evaporated, causing the dissolved monocalcium phosphate monohydrate to recrystallize, yielding a product with high purity and solubility. acs.org

Studies have shown that this technique can effectively remove impurities and produce a more soluble form of calcium phosphate, enhancing its delivery rate of phosphorus to plants. mdpi.comsemanticscholar.org The temperature at which the dissolution occurs can influence the characteristics of the recrystallized product. semanticscholar.org Various analytical techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are used to confirm the purity of the final product. acs.orgresearchgate.net

Analytical and Spectroscopic Characterization in Superphosphate Research

The comprehensive characterization of calcium superphosphate is crucial for understanding its chemical composition, purity, and physical properties, which in turn dictate its efficacy as a fertilizer. A suite of analytical and spectroscopic techniques is employed to provide a holistic view of the material.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in superphosphate materials. evitachem.comrero.chmedcraveonline.comrms-foundation.ch Since superphosphate is a mixture, XRD patterns can distinguish between its main components, primarily monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) and calcium sulfate (gypsum, CaSO₄·2H₂O). evitachem.com The technique works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams, which are characteristic of the material's crystal structure. rms-foundation.ch

In superphosphate analysis, XRD is used to:

Identify crystalline phases: By comparing the diffraction pattern of a sample to reference patterns in databases, the specific crystalline compounds can be identified. rero.ch For instance, the presence of distinct peaks corresponding to monocalcium phosphate and gypsum confirms their coexistence in single superphosphate (SSP). scielo.br

Assess phase purity: XRD can reveal the presence of unreacted rock phosphate or other impurities.

Determine crystallite size: The broadening of XRD peaks can be used to estimate the average size of the crystallites, which can influence the dissolution rate of the fertilizer. rsc.orgrsc.orgscielo.sa.cr For example, studies have calculated the crystallite size of triple superphosphate (TSP) to be in the nanometer range using the Scherrer equation. rsc.orgrsc.org

Quantify phase composition: Through methods like Rietveld refinement, XRD data can be used to quantify the relative amounts of each crystalline phase in a mixture. rero.chscielo.sa.cr This is particularly useful for determining the precise composition of different superphosphate formulations.

A study on triple superphosphate synthesized from Pila globosa shells used XRD to confirm the formation of Ca(H₂PO₄)₂·H₂O. rsc.org The analysis was conducted using a Rigaku Smart Lab XRD machine with CuKα radiation (λ = 1.54060 Å) over a 2θ range of 5 to 70 degrees. rsc.org

Interactive Table: Example XRD Data for Superphosphate Analysis

| Parameter | Value | Reference |

| Radiation Source | CuKα (λ = 1.54060 Å) | rsc.org |

| 2θ Scan Range | 5° - 70° | rsc.org |

| Identified Phases | Monocalcium phosphate monohydrate, Gypsum | scielo.br |

| Crystallite Size (TSP) | 88 - 99 nm | rsc.org |

Fourier Transform Infrared (FT-IR) and UV-Vis Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. mdpi.com When applied to superphosphate, FT-IR spectra can confirm the presence of phosphate (PO₄³⁻), sulfate (SO₄²⁻), and water (H₂O) molecules, which are the key components of the material. evitachem.comscielo.brscispace.com The technique is based on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes. mdpi.com

Key vibrational bands observed in the FT-IR spectrum of superphosphate include:

Phosphate (PO₄³⁻) groups: These typically show strong absorption bands in the region of 1120-1000 cm⁻¹ (asymmetric stretching), around 960 cm⁻¹ (symmetric stretching), and 600-550 cm⁻¹ (bending modes).

Sulfate (SO₄²⁻) groups: These are identified by characteristic absorption bands. scielo.br

Water (H₂O) molecules: The presence of water of hydration is indicated by broad absorption bands in the region of 3430-3550 cm⁻¹. scispace.com

UV-Vis spectroscopy, while less commonly used for the primary characterization of superphosphate's bulk structure, can be employed to explore the optical properties, such as the optical bandgap energy of synthesized nano-crystallite triple superphosphate. rsc.org

Interactive Table: Characteristic FT-IR Bands in Superphosphate

| Functional Group | Wavenumber Range (cm⁻¹) | Vibrational Mode | Reference |

| Phosphate (PO₄³⁻) | 1120 - 1000 | Asymmetric Stretching (ν₃) | |

| Phosphate (PO₄³⁻) | ~960 | Symmetric Stretching (ν₁) | |

| Phosphate (PO₄³⁻) | 600 - 550 | Bending (ν₄) | |

| Water (H₂O) | 3430 - 3550 | O-H Stretching | scispace.com |

Scanning Electron Microscopy (SEM) for Morphological and Textural Characterization

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing its morphology, texture, and particle size distribution. evitachem.comdntb.gov.ua In superphosphate research, SEM is used to visualize the shape and size of the constituent crystals and how they are aggregated. scielo.brrsc.org This information is valuable for understanding the physical properties of the fertilizer, such as its handling characteristics and dissolution behavior.

For instance, SEM analysis of triple superphosphate synthesized from Pila globosa shells was performed using a JEOL JSM-7610F instrument at an accelerating voltage of 15 kV to explore its morphology. rsc.orgrsc.org Similarly, field emission gun scanning electron microscopy (FEG-SEM) has been used to observe the morphology of milled single superphosphate samples. scielo.br The images can reveal details such as agglomerated particles with varying morphologies. scielo.sa.cr

Interactive Table: SEM Instrumentation for Superphosphate Analysis

| Instrument | Accelerating Voltage | Application | Reference |

| JEOL JSM-7610F FESEM | 15 kV | Morphological analysis of synthesized TSP | rsc.orgrsc.org |

| JSM-6701F FEG-SEM | 2 kV | Observation of milled SSP morphology | scielo.br |

Thermal Analysis Techniques (TGA, DSC) for Decomposition Behavior and Water Content

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of superphosphate. rsc.orglabmanager.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. labmanager.com For superphosphate, TGA is particularly useful for determining the water content (both free and structural water) through the observation of mass loss upon heating. rsc.org For example, the dehydration of Ca(H₂PO₄)₂·H₂O can be tracked by the percentage of mass loss. In one study, TGA of synthesized triple superphosphate showed a remaining mass of 77.63%, which was very close to the theoretical value, indicating the formation of a nearly pure phase. rsc.org The analysis can reveal distinct dehydration steps corresponding to the loss of water molecules at different temperatures. rsc.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It is used to identify endothermic and exothermic transitions, such as dehydration, decomposition, and phase changes. scielo.brrsc.org In superphosphate analysis, DSC curves can show endothermic peaks corresponding to the release of structural water from gypsum and monocalcium phosphate. scielo.br For instance, in a study of milled SSP, endothermic events were observed between 150 °C and 225 °C, which correlated with the mass losses seen in TGA. scielo.br

Interactive Table: Thermal Analysis Data for Superphosphate

| Technique | Observation | Interpretation | Reference |

| TGA | Mass loss of ~21-24% | Dehydration of Ca(H₂PO₄)₂·H₂O | |

| TGA | Remaining mass of 77.63% | Formation of nearly pure TSP | rsc.org |

| DSC | Endothermic peaks between 150-225 °C | Release of structural water | scielo.br |

Elemental Compositional Analysis (XRF, ICP) for Nutrient Content and Trace Impurities

Determining the elemental composition of superphosphate is essential for verifying its nutrient content (primarily phosphorus and calcium) and quantifying any trace impurities. plos.orgiaea.org X-ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) are two common techniques for this purpose.

X-ray Fluorescence (XRF): XRF is a non-destructive technique that can rapidly determine the elemental composition of a material. plos.org It is well-suited for the analysis of major and minor elements in fertilizers. scielo.brplos.org Wavelength-dispersive X-ray fluorescence (WDXRF) analysis of a synthesized triple superphosphate showed a P₂O₅ content of 76.9%, which is significantly higher than the commercial requirement. rsc.org

Inductively Coupled Plasma (ICP): ICP, often coupled with optical emission spectrometry (ICP-OES) or mass spectrometry (ICP-MS), is a highly sensitive technique for elemental analysis. mdpi.com It can accurately measure the concentrations of a wide range of elements, including major nutrients and trace contaminants, down to very low levels. iaea.orgmdpi.com For a comprehensive analysis, samples are typically digested in acid before being introduced into the plasma. mdpi.com

Interactive Table: Elemental Analysis of Superphosphate

| Technique | Element/Compound | Result | Reference |

| WDXRF | P₂O₅ | 76.9% | rsc.org |

| pXRF | P, Ca, Mn, Fe, Cu, Cr, Ni, As | High accuracy and precision | plos.org |

| ICP-OES | P, Ca, Al, Fe, Mg, Cd | Reliable for Ca-rich materials | mdpi.com |

Nuclear Magnetic Resonance (NMR) for Phosphorus Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for identifying and quantifying the different forms of phosphorus (speciation) in a sample. cdnsciencepub.comnih.govwindows.net In the context of superphosphate and its interaction with the environment, ³¹P NMR can distinguish between orthophosphate, pyrophosphate, and various organic phosphorus compounds. cdnsciencepub.com

Solid-state ³¹P NMR with magic angle spinning can be used to analyze the phosphorus environments directly in the solid material. nih.gov This is crucial for understanding the chemical structure of the phosphate components in superphosphate. Studies on synthetic calcium phosphates have used solid-state ³¹P NMR to characterize different phases like monetite, brushite, and hydroxyapatite, which can be present in phosphate-based materials. nih.govgatech.edu The chemical shifts in the ³¹P NMR spectrum are indicative of the specific phosphate species present. For example, orthophosphate, pyrophosphate, and polyphosphates give distinct signals. cdnsciencepub.com

Interactive Table: ³¹P NMR Chemical Shifts for Phosphorus Species

| Phosphorus Species | Chemical Shift (ppm) | Reference |

| Orthophosphate | Varies, often used as reference | cdnsciencepub.com |

| Pyrophosphate | -4.25 ± 0.02 | cdnsciencepub.com |

| Monetite | ~ -0.9 | gatech.edu |

| Hydroxyapatite | 2.65 (secondary reference) | gatech.edu |

| Polyphosphates | -4.0 to -29.1 | cdnsciencepub.com |

Calcium Superphosphate Interactions Within Diverse Soil Systems

Dynamics of Phosphorus Release and Transformation in Soil

The journey of phosphorus from a superphosphate (B1263860) granule to a plant root is governed by a cascade of dynamic processes. These include the initial dissolution of the granule, the subsequent movement of phosphate (B84403) ions through the soil, and a series of precipitation and dissolution reactions influenced by the surrounding soil chemistry.

The initial and crucial step in the release of phosphorus from calcium superphosphate is its dissolution in the soil solution. Single superphosphate (SSP) contains highly soluble monocalcium phosphate, which dissolves rapidly upon contact with soil moisture. mdpi.com This rapid dissolution creates a highly concentrated phosphate solution in the immediate vicinity of the fertilizer granule. nih.gov

The rate of this solubilization is influenced by several factors. Studies have shown a direct relationship between the milling time of SSP and its release kinetics; for instance, 70% of the total available phosphate in granular SSP was solubilized after three days of immersion in water, while a more finely milled sample achieved the same release in just two days. scielo.br However, excessive milling can lead to particle agglomeration, which can negatively impact the rate of dissolution. scielo.brresearchgate.net The kinetics of phosphorus release from superphosphate in calcareous soil have been successfully described by the Elovich equation, indicating a gradual increase in soluble phosphorus over time. rjpbcs.com

The following table illustrates the effect of milling on the solubilization rate of single superphosphate.

| Milling Time | Time to 70% P Release |

| Granular | 3 days |

| 80 minutes | 2 days |

| This table demonstrates that increased milling can accelerate the initial release of phosphorus from SSP granules. scielo.br |

Once dissolved, the movement of phosphate ions from the concentrated zone around the fertilizer granule into the bulk soil is primarily driven by diffusion. researchgate.net This process is significantly slower in soil compared to water due to the tortuous pathways through soil pores and interactions with soil particles. fao.org The diffusion of phosphate creates a concentration gradient, with the highest concentration at the granule surface, decreasing with distance. nih.gov

The mobility of these phosphate ions is heavily influenced by the soil's properties. In soils with a high phosphorus sorption capacity, such as those rich in iron and aluminum oxides, the diffusion of phosphate is restricted as the ions are quickly adsorbed onto soil particle surfaces. researchgate.net Conversely, in soils with lower sorption capacities, phosphate can diffuse further from the granule. researchgate.net The application of organic amendments has been shown to enhance phosphorus diffusion, likely by competing with phosphate for sorption sites on soil minerals. copernicus.org

As the highly concentrated phosphate solution moves away from the dissolving superphosphate granule, it encounters different chemical conditions in the soil microenvironment, leading to precipitation and dissolution reactions. When the concentration of dissolved phosphorus and calcium ions in the soil solution exceeds the solubility product of a particular calcium phosphate mineral, that mineral will precipitate. mdpi.com

Initially, highly soluble monocalcium phosphate from the fertilizer dissolves, saturating the solution with calcium and phosphate. mdpi.com This can lead to the precipitation of less soluble calcium phosphate minerals like dicalcium phosphate. nih.gov Over time, these can further transform into even more stable and less soluble forms such as octacalcium phosphate and hydroxyapatite, particularly in neutral to alkaline soils. nih.gov These reactions are in a dynamic equilibrium, meaning that as plants absorb phosphate from the soil solution, these less soluble forms can slowly dissolve to replenish the available phosphorus pool.

The table below shows the pH stability range for several calcium phosphate compounds.

| Calcium Phosphate Compound | Chemical Formula | pH Stability Range |

| Dicalcium phosphate dihydrate | CaHPO₄·2H₂O | 4.0–6.5 |

| Octacalcium phosphate | Ca₈H₂(PO₄)₆·5H₂O | 6.5–9.5 |

| Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ | 9.5–12 |

| This table illustrates how soil pH influences the type of calcium phosphate mineral that is most stable. nih.gov |

Soil pH is a master variable controlling the fate of phosphorus from superphosphate. In acidic soils (pH below 7), phosphorus tends to precipitate with iron (Fe) and aluminum (Al) ions, forming minerals like strengite and variscite. nih.govmdpi.com As soil pH increases, the solubility of these Fe and Al phosphates also increases. nih.gov

Conversely, in neutral to alkaline soils (pH above 7), phosphorus primarily precipitates with calcium (Ca). mdpi.com Increasing pH in these soils generally decreases the solubility of calcium phosphates, reducing phosphorus availability. mdpi.comnih.gov The maximum availability of phosphorus in mineral soils is typically observed around a pH of 6.5. mdpi.com

The mineralogy of the soil also plays a critical role. Soils rich in clays (B1170129) and iron or aluminum oxides have a high capacity to adsorb phosphate, reducing its concentration in the soil solution. copernicus.org The presence of calcium carbonate in calcareous soils provides a ready source of calcium to precipitate with phosphate, forming less soluble calcium phosphate compounds.

Precipitation and Dissolution Equilibria of Calcium Phosphates in Soil Microenvironments

Microbial Mediation of Phosphorus Cycling in Superphosphate-Amended Soils

Soil microorganisms play a vital role in the transformation of phosphorus, including that derived from superphosphate fertilizers. These organisms can influence phosphorus availability through various mechanisms, most notably by solubilizing mineral phosphates that are otherwise inaccessible to plants.

Phosphate-solubilizing microorganisms (PSMs), which include various bacteria (e.g., Pseudomonas, Bacillus) and fungi (e.g., Aspergillus, Penicillium), are key players in making phosphorus from superphosphate and native soil minerals more available to plants. frontiersin.orgacademicjournals.org The primary mechanism by which PSMs solubilize mineral phosphates is through the production of organic acids. innovareacademics.inmdpi.com These acids lower the pH in the immediate vicinity of the microorganism, which can dissolve calcium-bound phosphates. innovareacademics.in

Furthermore, the organic acids produced by PSMs can chelate metal cations like calcium, iron, and aluminum, preventing them from precipitating with phosphate and thus keeping phosphorus in a soluble, plant-available form. frontiersin.org PSMs also produce enzymes such as phosphatases, which can mineralize organic phosphorus, releasing it into the soil solution. frontiersin.orginnovareacademics.in The inoculation of soils with PSMs has been shown to increase the availability of phosphorus, enhance the activity of soil phosphatases, and ultimately improve plant phosphorus uptake and yield. frontiersin.orgembrapa.br

The following table summarizes the mechanisms by which PSMs enhance phosphorus availability.

| Mechanism | Description |

| Acidification | Production of organic acids lowers soil pH, dissolving mineral phosphates. innovareacademics.in |

| Chelation | Organic acids bind with metal cations (Ca, Fe, Al), preventing phosphate precipitation. frontiersin.org |

| Mineralization | Secretion of phosphatase enzymes releases phosphorus from organic matter. innovareacademics.in |

| This table outlines the key processes employed by phosphate-solubilizing microorganisms to increase the availability of phosphorus in the soil. |

Impact of Superphosphate on Soil Microbial Community Structure and Function

Research indicates that long-term fertilization significantly affects soil microbial community structure. nih.gov Specifically, soil properties such as available phosphorus, total phosphorus, and pH have been identified as key drivers influencing the composition of soil bacterial and fungal communities. nih.gov The addition of this compound, often in combination with other fertilizers like urea (B33335) and potassium sulfate (B86663), directly alters these soil chemical properties, thereby shaping the microbial habitat. nih.govmdpi.com

The response of soil microbes to phosphorus addition can be complex. In some ecosystems, like alpine meadows, nitrogen addition has been observed to have negative effects on the soil microbial community, while the effects of phosphorus addition can vary with application rates, being negative at low rates and positive at high rates. frontiersin.org These varied responses highlight the context-dependent nature of superphosphate's impact on soil microbial communities, influenced by factors such as the existing soil environment and the presence of other nutrients. mdpi.comfrontiersin.org

Enzymatic Activities (e.g., Phosphatase, Urease, Catalase) and Nutrient Cycling

The application of this compound has a notable effect on the enzymatic activities within the soil, which are critical for nutrient cycling. Soil enzymes, primarily produced by microorganisms, plants, and animal residues, mediate most of the biochemical processes in the soil. aloki.hu

Phosphatase: Phosphatase activity is directly linked to the mineralization of organic phosphorus in the soil, playing a vital role in the phosphorus cycle. frontiersin.org The addition of phosphorus fertilizers like superphosphate can influence phosphatase activity. Studies have shown that while phosphorus addition generally increases phosphatase activity, the response can be complex and influenced by other factors. frontiersin.org For example, in some cases, the combined application of biochar and this compound has been observed to decrease alkaline phosphatase activity at certain application rates. mdpi.com

Urease: Urease is involved in the hydrolysis of urea to ammonia (B1221849), a key step in nitrogen cycling. The impact of superphosphate on urease activity can be variable. Some studies have shown that the application of this compound can significantly increase urease activity in the soil. mdpi.com In contrast, other research indicates that under certain conditions, such as low nitrogen addition rates, urease activity can be inhibited. frontiersin.org

The table below summarizes the effects of this compound on various soil enzyme activities as reported in a study involving the combined application of biochar and this compound.

| Treatment (Biochar g kg⁻¹ + Ca(H₂PO₂)₂ g kg⁻¹) | Alkaline Phosphatase Activity Change (%) | Urease Activity Change (%) | Catalase Activity Change (%) |

| C₁₀P₀ | +4.44 | - | +5.8 |

| C₁₀P₁₀ | -17.0 (compared to C₁₀P₀) | - | - |

| C₅P₀ | - | +4.44 | - |

| C₀P₁₀ | - | +61.64 | - |

| Data derived from a study on the combined application of biochar and this compound. mdpi.com The percentage change is relative to the control treatment (CK) unless otherwise specified. |

Superphosphate as a Remediation Agent for Soil Contamination

Mechanisms of Heavy Metal Immobilization in Contaminated Soils

This compound is utilized as a remediation agent for soils contaminated with heavy metals through several immobilization mechanisms. These processes reduce the mobility and bioavailability of toxic metals, thereby mitigating their potential risks to the environment and living organisms. eeer.org

The primary mechanism involves the precipitation of heavy metals as insoluble metal phosphates. mdpi.com When this compound is introduced into the soil, the phosphate ions (PO₄³⁻) react with heavy metal cations (e.g., Pb²⁺, Cd²⁺, Zn²⁺) to form stable and sparingly soluble phosphate minerals. eeer.org This transformation effectively locks the heavy metals into solid forms, reducing their concentration in the soil solution and thus their uptake by plants. mdpi.com

Ion exchange is another significant mechanism. pjoes.com The calcium (Ca²⁺) present in superphosphate can exchange with heavy metal ions adsorbed on the surfaces of soil colloids, such as clay minerals and organic matter. pjoes.com This process can lead to the formation of more stable mineral complexes. pjoes.com For instance, in calcareous soils, the stabilization of lead (Pb) by soluble phosphate and calcium is often dominated by an adsorption-exchange mechanism, where Pb(II) is adsorbed onto an insoluble phosphate surface and exchanges with calcium to form calcium-lead subcrystalline minerals. pjoes.com

Surface complexation also plays a role in heavy metal immobilization. mdpi.com Phosphate ions can form strong surface complexes with heavy metals on the surfaces of soil minerals, further reducing their mobility. mdpi.com Additionally, the application of superphosphate can sometimes influence soil pH, which in turn affects the solubility and speciation of heavy metals. researchgate.net

The effectiveness of these mechanisms can be seen in the transformation of heavy metal fractions in the soil. For example, the application of this compound can decrease the more mobile and bioavailable fractions of heavy metals (e.g., the acid-soluble fraction) and increase their proportion in more stable forms (e.g., the residual fraction). mdpi.comwisdomlib.org

Synergistic Effects of this compound with Other Soil Amendments (e.g., Biochar) for Contaminant Stabilization

The efficacy of this compound in immobilizing heavy metals can be significantly enhanced when used in conjunction with other soil amendments, such as biochar. mdpi.com This synergistic effect arises from the complementary properties of both materials, leading to a more robust and lasting stabilization of contaminants. mdpi.comnih.gov

Biochar, a carbon-rich material produced from the pyrolysis of organic waste, possesses a porous structure and a large surface area, which provides numerous adsorption sites for heavy metals. mdpi.com When combined with this compound, a multi-faceted approach to contaminant immobilization is achieved. The phosphate from the superphosphate precipitates heavy metals as stable phosphate compounds, while the biochar physically adsorbs them onto its surface. mdpi.comnih.gov

Research has demonstrated that the combined application of biochar and this compound can lead to a significant reduction in the concentration of mobile heavy metals like cadmium (Cd) in the soil. mdpi.comresearchgate.net This combination facilitates the transformation of exchangeable Cd into more stable forms, such as carbonate-bound and residual fractions, thereby diminishing its availability to plants. mdpi.com For instance, one study found that the combined use of biochar and this compound resulted in a notable increase in residual Cd and a decrease in exchangeable Cd. researchgate.net

| Treatment | Shoot Cd Content Reduction (%) | Root Cd Content Reduction (%) |

| Biochar (5 g kg⁻¹) + Ca(H₂PO₂)₂ (1 g kg⁻¹) | 46.26 | 24.81 |

| Data from a study on the combined application of biochar and this compound for Cd immobilization. researchgate.net The percentage reduction is relative to the control treatment. |

These findings highlight the potential of combining this compound with amendments like biochar as an effective and sustainable strategy for the remediation of heavy metal-contaminated soils. nih.govmdpi.com

Soil Carbon and Nitrogen Dynamics in Response to Superphosphate Application

Effects on Organic Matter Decomposition Rates

The application of this compound can influence the decomposition rates of organic matter in the soil. This effect is primarily attributed to the influence of its components on soil microbial activity. mdpi.com The calcium (Ca²⁺) in superphosphate can act as an activator for certain microbial enzymes, such as amylases and proteases, which enhances the activity of microorganisms and their ability to break down organic materials. mdpi.com

Studies have shown that the addition of superphosphate can accelerate the degradation of organic matter. For example, during the composting of pig manure, the degradation rate of organic matter increased with the addition of single superphosphate (SSP). mdpi.com This suggests that the components of superphosphate can stimulate microbial processes involved in decomposition.

The interaction between superphosphate and organic matter decomposition is a critical aspect of soil carbon dynamics, influencing nutrient cycling and the long-term storage of carbon in the soil.

Influence on Nitrogen Transformation Processes (e.g., Ammonia Fixation, Nitrification)

This compound exerts a significant influence on the transformation of nitrogen within various soil and composting systems. Its chemical properties, particularly its acidity and phosphorus content, directly and indirectly affect key nitrogen cycling processes, including ammonia fixation and nitrification. The application of superphosphate can alter the soil environment, thereby influencing the microbial communities responsible for these transformations.

Research indicates that this compound can be a valuable amendment for conserving nitrogen. nih.gov Its primary mechanisms of action involve pH modulation and chemical reactions that convert volatile nitrogen compounds into more stable forms. In composting processes, the addition of this compound has been shown to reduce nitrogen losses, which primarily occur through ammonia volatilization. nih.govresearchgate.net

Ammonia Fixation and Reduction of Volatilization

Ammonia volatilization is a major pathway for nitrogen loss from agricultural systems, particularly from manure and alkaline soils. sciencepublishinggroup.com this compound mitigates these losses chiefly by reducing the pH of the medium. mdpi.com The components of superphosphate, such as free phosphoric acid and monocalcium phosphate, are acidic and lower the pH in the immediate vicinity of the fertilizer granule. researchgate.nettandfonline.com This pH reduction shifts the chemical equilibrium from volatile ammonia gas (NH3) to the stable, non-volatile ammonium (B1175870) ion (NH4+), which is retained in the soil. sciencepublishinggroup.comtandfonline.com

Furthermore, the phosphoric acid and phosphate ions released from superphosphate can react directly with ammonia to form stable compounds like ammonium phosphate. mdpi.comresearchgate.net This chemical fixation effectively traps nitrogen, preventing its escape into the atmosphere.

Numerous studies have quantified the effect of this compound on reducing ammonia loss during the composting of animal manures.

In swine manure composting, the addition of this compound significantly decreased ammonia volatilization during the thermophilic stage, leading to higher total nitrogen content in the final compost. nih.gov

Research on chicken manure composting demonstrated that adding superphosphate during the high-temperature phase reduced ammonia emissions by 28.19% and downregulated ammonification genes by 62.43%. researchgate.net

Another study on pig manure composting found that adding 6% superphosphate reduced ammonia emissions by a range of 45.63% to 77.04%. mdpi.com

Table 1: Research Findings on the Effect of this compound (SSP) on Ammonia (NH₃) Volatilization

| Manure Type | SSP Addition Details | Key Finding | Source |

|---|---|---|---|

| Swine Manure | Not specified | Significantly reduced ammonia volatilization during the thermophilic stage. | nih.gov |

| Chicken Manure | Added at high-temperature stage | Reduced ammonia emissions by 28.19%. | researchgate.net |

| Pig Manure | 6% SSP by weight | Reduced cumulative NH₃ emissions by 45.63% to 77.04% compared to the control. | mdpi.com |

| Pig Manure & Rice Straw | Not specified | Reduced ammonia emissions by 39.39%. | aloki.hu |

| Urea Fertilizer (in soil) | Mixed with Triple Superphosphate (TSP) | Reduced NH₃ loss by 30% to 90% compared with urea alone. | researchgate.net |

Influence on Nitrification

Nitrification is a microbial process that converts ammonium (NH4+) to nitrate (B79036) (NO3-). The effect of this compound on this process is multifaceted, involving changes in substrate availability, soil pH, and direct stimulation of microbial populations.

Research has shown that the application of superphosphate can lead to an increase in the net nitrification rate.

A study on chicken manure composting found that adding superphosphate during the high-temperature stage significantly enhanced nitrification genes and increased the total inorganic nitrogen (NH4+-N and NO3--N) content by 202.72% compared to the control. researchgate.net

In a study using pig manure, the addition of Ca(H2PO4)2 was found to activate microorganisms associated with nitrogen retention and promoted the conversion of ammonia to organic nitrogen compounds. nih.gov It also reduced the process of denitrification, which can indirectly lead to an accumulation of nitrate, the end product of nitrification. nih.gov

Long-term application of superphosphate on pasture soil has been shown to shape the soil microbiome and likely increase the nitrification rate. researchgate.net

Table 2: Impact of this compound (SSP) on Nitrification Indicators and Nitrogen Forms

| Material/System | SSP Addition Details | Parameter Measured | Observed Effect | Source |

|---|---|---|---|---|

| Chicken Manure Compost | Added at high-temperature stage | Inorganic Nitrogen (NH₄⁺-N, NO₃⁻-N) | Increased by 202.72% vs. control. | researchgate.net |

| Chicken Manure Compost | Added at high-temperature stage | Nitrification Genes (e.g., hao, nxrA) | Enhanced abundance. | researchgate.net |

| Pig Manure Compost | 1.5% Ca(H₂PO₄)₂ | Nitrogen Metabolism | Promoted conversion of ammonia to nitrogenous organic compounds. | nih.gov |

| Long-term Pasture Soil | 188 kg/ha superphosphate | Nitrification Rate | Likely increased the rate and shaped the microbiome. | researchgate.net |

| Acid Soil with Clover | Up to 2000 kg/ha superphosphate | Plant Nitrogen Uptake | Increased nitrogen uptake by plants. | publish.csiro.au |

Plant Soil Superphosphate Nexus: Phosphorus Acquisition and Plant Physiological Responses

Mechanisms of Phosphorus Uptake by Plant Root Systems

Plants have evolved sophisticated mechanisms to acquire phosphorus, an essential but often limiting nutrient, from the soil. The introduction of a soluble source like calcium superphosphate (B1263860) triggers specific responses in the root system to maximize absorption.

The uptake of phosphate (B84403) (Pi) released from superphosphate is primarily mediated by a group of proteins known as phosphate transporters (PHT). tandfonline.com These transporters are located on the plasma membranes of root cells and are crucial for moving Pi from the soil into the plant. nih.govfrontiersin.org The PHT family is diverse and classified into subfamilies, with the PHT1 family being the principal player in Pi acquisition from the soil. tandfonline.comnih.govplantbreedbio.org

PHT1 transporters are high-affinity, proton-coupled symporters, meaning they transport phosphate along with protons into the root cells. frontiersin.orgscielo.org.mx This process is an active one, requiring energy to move phosphate against a significant concentration gradient, as the Pi concentration inside plant cells is thousands of times higher than in the soil solution. researchgate.net The expression of most PHT1 genes is upregulated under conditions of phosphorus starvation, a response often regulated by the transcription factor PHR1. scielo.org.mxmdpi.com In Arabidopsis thaliana, PHT1;1 and PHT1;4 are major transporters for Pi uptake from the soil. researchgate.netoup.com Once inside the root, other transporters, such as PHO1, are involved in loading the phosphate into the xylem for long-distance transport to the shoots and other parts of the plant. frontiersin.orgresearchgate.net

The number and diversity of PHT1 family members can vary between plant species, reflecting the complexity of phosphorus assimilation. mdpi.com For instance, Arabidopsis has nine PHT1 members, while rice has thirteen. frontiersin.orgoup.com These transporters are not only crucial for initial uptake but also for the redistribution of phosphate within the plant, ensuring it reaches areas of high demand, such as developing leaves and seeds. tandfonline.com

Table 1: Key Phosphate Transporter Families and Their Functions

| Transporter Family | Primary Location | Key Function in Phosphorus Dynamics |

|---|---|---|

| PHT1 | Plasma Membrane | High-affinity uptake of inorganic phosphate (Pi) from the soil into root cells. tandfonline.comnih.govplantbreedbio.org |

| PHT2 | Chloroplast | Phosphate transport into chloroplasts. oup.com |

| PHT3 | Mitochondria | Phosphate transport into mitochondria. oup.com |

| PHT4 | Golgi Apparatus, Chloroplasts | Phosphate transport within the endomembrane system and plastids. oup.com |

| PHT5 (VPT1) | Vacuole (Tonoplast) | Sequestration of phosphate into the vacuole. researchgate.net |

| PHO1 | Plasma Membrane, Golgi | Loading of phosphate into the xylem for long-distance transport from roots to shoots. frontiersin.orgresearchgate.net |

When superphosphate is applied, the soluble monocalcium phosphate can react with soil components and become less available over time. Plants employ root exudation as a key strategy to mobilize this and other forms of soil phosphorus. researchgate.net Root exudates are a complex mixture of compounds, including organic acids and enzymes like phosphatases. journaljamb.comfrontiersin.org

Organic acids, such as citrate, malate, and oxalate, are released by roots into the rhizosphere. frontiersin.org These acids can increase the availability of phosphate in several ways: by acidifying the rhizosphere, which can dissolve sparingly soluble calcium phosphates; by chelating metal cations like calcium, iron, and aluminum that bind to phosphate, thereby releasing it into the soil solution; and by competing with phosphate for adsorption sites on soil particles. frontiersin.orgnih.govgsconlinepress.com The production of these organic acids often increases under phosphorus-deficient conditions to enhance nutrient acquisition. frontiersin.orggsconlinepress.com

Plants exhibit remarkable plasticity in their root system architecture (RSA) in response to nutrient availability, a trait that is critical for efficient phosphorus acquisition. nih.govoup.com The application of superphosphate and the resulting changes in local phosphate concentration in the soil can trigger significant alterations in root growth and development. yarafert.com

Under low phosphorus conditions, many plants, including the model plant Arabidopsis, modify their RSA to enhance exploration of the topsoil, where phosphate tends to accumulate. nih.govoup.com This often involves the inhibition of primary root growth and a proliferation of lateral roots and root hairs. oup.comnih.govnih.gov This change creates a shallower, more branched root system that maximizes the surface area for absorption in phosphate-rich zones. nih.govoup.com The increased density and length of root hairs are particularly effective at expanding the soil volume explored by the roots at a minimal carbon cost. oup.com

Conversely, in high phosphate conditions, which can occur locally after superphosphate application, plants may develop a deeper root system. researchgate.net The specific response can be species-dependent. nih.govoup.com For example, while Arabidopsis shows reduced primary root growth in low P, some rice varieties show stimulated root elongation. nih.govoup.com These developmental changes are regulated by a complex interplay of local phosphate sensing and systemic signals, including hormones like auxin, ethylene, and cytokinins. mdpi.commdpi.com For instance, auxin is known to play a crucial role in promoting lateral root growth under low-phosphate conditions. mdpi.comnih.gov

Root Exudation Strategies (e.g., Organic Acids, Phosphatase) for Phosphorus Mobilization

Plant Physiological and Biochemical Responses to Superphosphate Nutrition

Plants possess intricate systems to maintain phosphorus homeostasis, ensuring a stable internal supply of this vital nutrient despite fluctuations in external availability. mdpi.comnih.gov The uptake of phosphate from superphosphate triggers a cascade of signaling events that regulate its transport, utilization, and storage. annualreviews.org

Long-distance signaling between the shoot and the root is essential for coordinating the plant's response to phosphorus availability. nih.govresearchgate.net Molecules like microRNA399 (miR399) are produced in the shoots under low-phosphate conditions and travel to the roots, where they regulate the expression of PHO2, a protein involved in the degradation of PHT1 transporters. nih.govmdpi.com This regulation ensures that the plant can adjust its phosphate uptake capacity in the roots based on the phosphorus status of the shoots. mdpi.com Hormones and sugars also act as systemic signals, modulating the PSR and influencing root development. oup.comannualreviews.org

The phosphorus provided by superphosphate does not act in isolation; its uptake and utilization are interconnected with other essential nutrients, particularly the calcium that is also a major component of this fertilizer. tandfonline.com The interaction between calcium and phosphate is complex, exhibiting both synergistic and antagonistic effects. tandfonline.com

A supportive effect occurs with the simultaneous uptake and translocation of calcium and phosphate ions. tandfonline.com The application of soluble phosphate fertilizers like superphosphate can increase the plant's ability to absorb calcium, which is vital for cell wall structure and signaling. tandfonline.com This can be particularly beneficial in soils where calcium availability might be limited. tandfonline.com

Superphosphate Effects on Nutrient Use Efficiency in Crop Species

Calcium superphosphate, a highly soluble phosphorus fertilizer, plays a crucial role in enhancing the nutrient use efficiency (NUE) of various crop species. Its application has been shown to significantly improve the uptake and utilization of not only phosphorus (P) but also other essential macronutrients like nitrogen (N) and potassium (K).

Research indicates that the use of superphosphate leads to a positive and significant trend in N, P, and K uptake in both the straw and grains of corn and sesame plants when compared to control treatments. uniumbioscience.com Specifically, superphosphate application has demonstrated superiority over rock phosphate in increasing the uptake of these nutrients. uniumbioscience.com In a study on soybean, the application of single superphosphate (SSP) resulted in superior increases in N, P, and K uptake compared to rock phosphate. ekb.eg

The efficiency of phosphorus use is a critical metric in agriculture, reflecting the proportion of applied P that is taken up by the crop. Studies have shown that phosphorus use efficiency (PUE) can be influenced by the type of P fertilizer used. In a study comparing different phosphate fertilizers on maize in acidic red soil, single superphosphate (SSP) treatment resulted in the highest phosphorus fertilizer partial factor productivity (PFPP) and P utilization in plants (PUTE), reaching 50.0 kg kg⁻¹ and 41.3%, respectively. mdpi.com These values were significantly higher than those observed for monoammonium phosphate (MAP) and diammonium phosphate (DAP) treatments. mdpi.com

Furthermore, combining superphosphate with organic amendments like humic acid has been found to enhance P use efficiency. In wheat grown in calcareous soil, the application of SSP with humic acid increased the plant P concentration by 6.3% to 10.4% over the same levels of SSP applied alone. mdpi.com This suggests that humic acid improves the soil conditions, making phosphorus more available for plant uptake and potentially reducing the required P fertilizer dosage without compromising yield. mdpi.com Similarly, in a study on rice in acidic soil, the combined application of P-solubilizing bacteria (PSB) with compost and rock phosphate showed comparable grain yield and P uptake to full-dose SSP, but with higher P use and recovery efficiencies. tandfonline.com

The following table summarizes research findings on the effect of superphosphate on nutrient uptake and use efficiency in different crops.

| Crop | Superphosphate Treatment | Key Findings on Nutrient Use Efficiency | Source |

|---|---|---|---|

| Maize | Single Superphosphate (SSP) vs. MAP and DAP | SSP treatment resulted in the highest P fertilizer partial factor productivity (50.0 kg kg⁻¹) and P utilization (41.3%), significantly outperforming MAP and DAP. mdpi.com | mdpi.com |

| Wheat | SSP with Humic Acid (HA) | Application of SSP with HA increased plant P concentration by up to 10.4% compared to SSP alone, indicating increased P use efficiency. mdpi.com | mdpi.com |

| Corn and Sesame | Superphosphate vs. Rock Phosphate | Superphosphate significantly increased the uptake of N, P, and K in straw and grains compared to rock phosphate and control treatments. uniumbioscience.com | uniumbioscience.com |

| Soybean | Single Superphosphate (SSP) vs. Rock Phosphate (RP) | SSP application proved superior to RP in increasing the uptake of N, P, and K. ekb.eg | ekb.eg |

| Rice | SSP vs. Compost + PSB + RP | Effects on grain yield and P uptake were comparable, but P use efficiency (PUE) and recovery efficiency (PRE) were higher with the combined organic treatment. tandfonline.com | tandfonline.com |

Comparative Studies of Plant Growth and Yield with Different Phosphorus Sources

Comparative studies evaluating different phosphorus fertilizers are essential for determining the most effective sources for specific crops and soil conditions. This compound is frequently used as a benchmark in these studies due to its high water solubility and rapid availability to plants. rothamsted.ac.ukcropnutrition.com

In acidic soils, superphosphate has been shown to be a more effective fertilizer than rock phosphate, particularly in the initial years after application. publish.csiro.au A study on pasture top-dressings on two acid soils found that at equivalent P application levels, superphosphate produced better results in the early years of the trial. publish.csiro.au However, both fertilizers demonstrated good residual value, with no significant difference in yields after the first few years. publish.csiro.au For maize grown on Latosolic soil, superphosphate-36 application resulted in higher grain yield and dry matter stover yield compared to crops treated with rock phosphate at the same rate. researchgate.net

A comprehensive study on maize in acidic red soil compared single superphosphate (SSP), calcium magnesium phosphate (CMP), monoammonium phosphate (MAP), and diammonium phosphate (DAP). The results showed that SSP and CMP treatments produced the highest maize yield and P accumulation, significantly outperforming MAP and DAP. mdpi.com Specifically, the yield increase relative to the control was 472.0% for SSP and 466.6% for CMP, compared to 241.4% for MAP and 297.6% for DAP. mdpi.com SSP treatment improved grain yield by 67.5% and 43.9% compared to MAP and DAP treatments, respectively. mdpi.com

In a four-year field experiment on a wheat-maize rotation system, different P fertilizers were evaluated. The study found that ammonium (B1175870) polyphosphate, this compound, and monoammonium phosphate were more suitable for this rotation system in loess soil. researchgate.net Different P fertilizers increased the average yield of wheat by 21.2–38.0% and maize by 9.9–16.3%. researchgate.net

For soybean, research demonstrated that the application of single superphosphate had a superior and more pronounced effect on yield parameters compared to rock phosphate. ekb.eg The highest seed yield was recorded with the application of SSP combined with phosphate-solubilizing bacteria (PSB). ekb.eg

The following table presents a comparison of plant yield from studies using superphosphate and other phosphorus sources.

| Crop | Phosphorus Sources Compared | Key Findings on Growth and Yield | Source |

|---|---|---|---|

| Maize | Single Superphosphate (SSP), Calcium Magnesium Phosphate (CMP), Monoammonium Phosphate (MAP), Diammonium Phosphate (DAP) | SSP and CMP treatments resulted in the highest yield and P accumulation. SSP increased yield by 472.0% over control, significantly higher than MAP (241.4%) and DAP (297.6%). mdpi.com | mdpi.com |

| Pasture (on acid soils) | Superphosphate vs. Rock Phosphate | Superphosphate was a better fertilizer in the early years. Over a 7-year period, the total pasture yield was similar for both fertilizers. publish.csiro.au | publish.csiro.au |

| Maize (on Latosolic soil) | Superphosphate-36 (SP-36) vs. Rock Phosphate (RP) | SP-36 application resulted in higher maize grain yield and dry matter stover yield than RP at the same application rate. researchgate.net | researchgate.net |

| Wheat-Maize Rotation | This compound, Ammonium Polyphosphate, Monoammonium Phosphate, etc. | This compound was found to be one of the more suitable P sources for this system on loess soil, increasing wheat yield by 21.2-38.0% and maize by 9.9-16.3%. researchgate.net | researchgate.net |

| Soybean | Single Superphosphate (SSP) vs. Rock Phosphate (RP) | SSP application, especially when combined with PSB, had a superior effect on yield parameters compared to RP. ekb.eg | ekb.eg |

| Perennial Ryegrass | Monocalcium Phosphate (MCP) vs. Recovered Struvites and Calcium Phosphate | The effectiveness of recovered struvites as a P source was similar to that of MCP. Recovered calcium phosphate was somewhat less effective. phosphorusplatform.eu | phosphorusplatform.eu |

Agronomic Performance and Efficiency of Calcium Superphosphate Fertilizers

Evaluation of Agronomic Efficacy Across Varied Soil Types and Climates

The effectiveness of calcium superphosphate (B1263860) is significantly influenced by soil properties and climate. In acidic soils, the performance of superphosphate is generally high. tandfonline.comcdnsciencepub.com Research conducted in southwestern Nigeria on an Arenic Haplustalf and a Kandiudult soil demonstrated that single superphosphate (SSP) serves as a highly effective phosphorus source. tandfonline.com In these slightly acidic to acidic soils, particularly within the humid zone with annual rainfall exceeding 1,200 mm, ground Sokoto rock phosphate (B84403) (a key ingredient in SSP production) was also found to be suitable for direct application. tandfonline.com The agronomic effectiveness of SSP was used as a benchmark (100%) to evaluate other phosphate fertilizers, highlighting its reliability in these environments. tandfonline.com

Conversely, in calcareous or high-pH soils, the efficacy of calcium superphosphate can be diminished due to the "common ion effect." The high concentration of calcium in these soils can inhibit the dissolution of the calcium-containing superphosphate granules. adelaide.edu.au This leads to reduced phosphorus diffusion from the fertilizer granule into the soil, as observed in a study comparing TSP and SSP with ammonium (B1175870) phosphates in a calcareous soil. adelaide.edu.au

Climate, particularly rainfall, plays a crucial role. In the humid and subhumid zones of Nigeria, partially acidulated rock phosphate, a product related to superphosphate, showed high relative agronomic effectiveness compared to SSP. tandfonline.com However, its efficiency was considerably lower in the semi-arid zones with less than 900 mm of annual rainfall, indicating that adequate moisture is essential for the dissolution and plant uptake of phosphorus from superphosphate-based fertilizers. tandfonline.com

Comparative Agronomic Performance with Other Phosphorus Fertilizers (e.g., MAP, DAP)

However, specific conditions can lead to performance differences. In a study on acidic red soil in Southwest China, single superphosphate (SSP) and calcium magnesium phosphate (CMP) treatments resulted in the highest maize yield and phosphorus accumulation, significantly outperforming MAP and DAP. mdpi.com The SSP treatment improved grain yield by 67.5% and 43.9% and phosphorus uptake by 56.0% and 67.3% compared to MAP and DAP treatments, respectively. mdpi.com This suggests a better match between SSP and acidic red soil, leading to reduced phosphorus adsorption and improved availability. mdpi.com

Conversely, in a study on a calcareous soil, P diffusion was more limited for SSP and triple superphosphate (TSP) compared to MAP and DAP, due to the high calcium concentration. adelaide.edu.au In some scenarios, the joint application of ammonium with phosphate in MAP and DAP can provide a slight agronomic advantage over the nitrogen-free TSP by influencing soil pH and promoting root growth. adelaide.edu.au A study in Pakistan on a phosphorus-deficient clay loam soil concluded that SSP showed better results in terms of wheat plant height, tiller number, and grain yield compared to nitrophos (NP), DAP, MAP, and TSP. ijraf.org

An advantage of TSP and SSP is evident in fertilizing legume crops, where the absence of nitrogen in the fertilizer is beneficial as it does not interfere with biological nitrogen fixation. adelaide.edu.au

Table 1: Comparative Performance of Phosphorus Fertilizers on Wheat

| Fertilizer Type | Plant Height (cm) |

| Single Superphosphate (SSP) | 115.67 |

| Nitrophos (NP) | Not specified |

| Diammonium Phosphate (DAP) | Not specified |

| Monoammonium Phosphate (MAP) | Not specified |

| Triple Superphosphate (TSP) | 109.50 |

| Data sourced from a two-year study on phosphorus-deficient soil. ijraf.org |

Optimization of Application Methods for Enhanced Phosphorus Use Efficiency (PUE)

Phosphorus use efficiency (PUE) from superphosphate application is often low, as phosphorus can be readily fixed in the soil. nih.gov Optimizing application methods is therefore critical.

Banding vs. Broadcasting: Placing fertilizer in a band near the plant roots is generally a more efficient method than broadcasting (spreading it over the entire soil surface). ccmaknowledgebase.vic.gov.au This is particularly true in soils with high phosphorus-fixing capacity. However, research in a no-till soybean-wheat cropping system in Brazil showed that broadcast application of triple superphosphate (TSP) was more effective for soybean yield than band application. frontiersin.org For wheat in the same system, maximum grain yields were obtained with slightly different rates for broadcast and band applications, suggesting the optimal method can be crop-specific. frontiersin.org In sugarcane, broadcast application of TSP was found to be more favorable for P use efficiency compared to band application in the planting furrow. cabidigitallibrary.org

Application Timing and Rate: The timing of superphosphate application is crucial to match crop demand and minimize potential losses. Applying phosphorus when heavy rain is forecast should be avoided to prevent runoff. eos.com The amount of P applied should align with crop uptake requirements, especially when soil phosphorus levels are at or near the critical value for optimal growth. fao.org For snap bean production in high-pH soils in Florida, an application rate of 134 kg/ha of P₂O₅ from triple superphosphate was found to be optimal for both marketable yield and quality. agriculturejournals.cz

Combined Applications: Combining superphosphate with other amendments can enhance PUE. Research has shown that the combined application of biochar and this compound can effectively immobilize cadmium in contaminated soils while increasing the availability of phosphate for the plant. mdpi.com Similarly, complexing superphosphate with humic acid has been investigated as a way to minimize phosphorus adsorption in the soil, although a study on sugarcane did not find it to be superior to simple superphosphate in terms of dry matter production. cabidigitallibrary.org

Long-term Field Studies on Superphosphate Residual Effects and Soil Fertility

Long-term studies are essential for understanding the cumulative impact of superphosphate application on soil fertility. Experiments at Roseworthy Agricultural College in the 1880s first demonstrated that superphosphate could restore fertility to soils depleted by continuous cropping. pir.sa.gov.au

A 57-year study at Winchmore, New Zealand, on grazed pasture examined the effects of different annual superphosphate application rates (nil, 188 kg/ha , and 376 kg/ha ). tandfonline.com Predictably, Olsen P levels (a measure of available phosphorus) declined in the absence of fertilizer, increased slightly at the lower application rate, and rose dramatically at the higher rate. tandfonline.comgrassland.org.nz Despite a 2.4 to 2.8-fold increase in pasture production with fertilizer, there were no significant differences in the total amount of organic carbon stored in the soil profile down to 1 meter. tandfonline.com This was attributed to faster decomposition of organic matter due to improved pasture quality and increased earthworm activity. tandfonline.com

Another long-term study (1952-1983) on an acidic soil compared rock phosphate with superphosphate in cereal-legume rotations. cdnsciencepub.com The results showed that on acidic soil, rock phosphate was as effective as superphosphate in supplying phosphorus to crops like oats, alfalfa, corn, and soybean. cdnsciencepub.com This highlights the long-term residual value of less soluble phosphate sources under specific soil conditions.

A study in Hungary evaluated the residual effect of superphosphate applied for 27 years, followed by a 7-year period without sulfur-containing fertilizers. agriculturejournals.cz The residual effect was measurable in the soil's soluble sulfate (B86663) levels, but the wheat crop still showed signs of sulfur deficiency, indicating that the residual sulfur from long-term superphosphate use was not sufficient for optimal crop quality. agriculturejournals.cz

Superphosphate Application in Specific Cropping Systems (e.g., Legumes, Cereals, Sugarcane)

The application and efficacy of this compound vary depending on the specific cropping system.

Cereals: In cereal production, superphosphate application is a standard practice to address phosphorus deficiencies. pir.sa.gov.au A study comparing different phosphate fertilizers for wheat found that single superphosphate (SSP) led to better growth and yield on a phosphorus-deficient soil compared to TSP, MAP, and DAP. ijraf.org In a long-term cereal-legume rotation on acidic soil, superphosphate and rock phosphate provided similar crop yields. cdnsciencepub.com

Sugarcane: Phosphorus is essential for sugarcane, and superphosphates are commonly used. In Brazil, a study found that broadcast application of triple superphosphate (TSP) was more effective than banding it in the furrow for both plant cane and ratoon crops. cabidigitallibrary.org Another study evaluating various phosphate sources found that TSP and magnesium term phosphate resulted in the greatest plant-cane height and had the highest agronomic efficiency over three crop cycles. tandfonline.com The residual effect of insoluble phosphates tended to increase over the years. tandfonline.com In a rice-sugarcane cropping sequence, the application of single superphosphate (SSP) to the preceding rice crop had a positive residual effect on the subsequent sugarcane yield. isa-india.in

Table 2: Agronomic Efficiency of Phosphorus Sources in Sugarcane

| Phosphorus Source | Agronomic Efficiency (%) |

| Triple Superphosphate (TSP) | 100 |

| Magnesium Term Phosphate | 89 |

| Mono-ammonium Phosphate (MAP) | 80 |

| Itafós Rock Phosphate | 67 |

| Arad Rock Phosphate | 60 |

| Data based on a three-cycle study. tandfonline.com |

Environmental Implications and Mitigation Strategies for Calcium Superphosphate Use

Gaseous Emissions from Superphosphate-Amended Organic Waste Management

The addition of calcium superphosphate (B1263860) to organic waste during composting can influence the emission of several environmentally significant gases, including ammonia (B1221849), methane (B114726), nitrous oxide, and carbon dioxide.

Ammonia (NH3) Volatilization Reduction in Composting Systems

Amending organic waste with calcium superphosphate has been identified as an effective strategy for reducing ammonia (NH3) volatilization during the composting process. nih.govusp.br The primary mechanisms behind this reduction include a decrease in the pH of the compost material, which inhibits the conversion of ammonium (B1175870) to volatile ammonia. mdpi.com Additionally, the phosphate (B84403) ions released from the hydrolysis of superphosphate can react with ammonium and magnesium to form struvite, a stable crystalline compound that sequesters nitrogen. mdpi.com

Research has demonstrated significant reductions in NH3 emissions across various types of organic waste. For instance, studies on pig manure composting have shown that the addition of superphosphate can decrease ammonia volatilization considerably. researchgate.netscientific.net One study found that adding superphosphate at rates of 3.3% and 6.6% (by dry matter weight) reduced total NH3 emissions by 24.1% and 43.4%, respectively. researchgate.net Similarly, in vegetable waste composting, superphosphate additives reduced total NH3 emissions by 4.0% to 16.7%. nih.gov Another study on kitchen waste composting observed a decrease in NH3 emissions by 18.9% with the addition of 10% superphosphate. nih.govresearchgate.net A meta-analysis of livestock manure composting concluded that superphosphate was particularly effective in reducing NH3 emissions, with an average reduction of 38.0%. nih.gov

The effectiveness of ammonia reduction is often dose-dependent. In a study involving a mixture of chicken and cattle manure, increasing the application rate of superphosphate led to a greater reduction in volatilization. usp.br

Table 1: Effect of Superphosphate on Ammonia (NH3) Emission Reduction in Composting

| Organic Waste Type | Superphosphate Addition Rate | NH3 Emission Reduction (%) | Reference |

|---|---|---|---|

| Pig Manure | 3.3% | 24.1 | researchgate.net |

| Pig Manure | 6.6% | 43.4 | researchgate.net |

| Pig Manure + Straw | 3% SSP | 37.13 - 56.80 | mdpi.com |

| Pig Manure + Straw | 6% SSP | 45.63 - 77.04 | mdpi.com |

| Vegetable Waste | 5-25% | 4.0 - 16.7 | nih.gov |

| Kitchen Waste | 10% | 18.9 | nih.govresearchgate.net |

| Livestock Manure | Not Specified | 38.0 | nih.gov |

Methane (CH4) and Nitrous Oxide (N2O) Emission Dynamics in Composting

The addition of superphosphate during composting also affects the emissions of potent greenhouse gases, methane (CH4) and nitrous oxide (N2O). mdpi.com CH4 and N2O have global warming potentials significantly higher than carbon dioxide. mdpi.com